BenchChemオンラインストアへようこそ!

1,2-Dimethylhydrazine hydrochloride

Colorectal Carcinogenesis Tumor Induction Efficiency Animal Model Validation

1,2-Dimethylhydrazine hydrochloride (CAS 56400-60-3) is the optimal choice for reproducible colorectal adenocarcinoma induction. This monohydrochloride form provides a distinct, well-characterized carcinogenic profile essential for metabolic activation and microbiome-carcinogenesis interaction studies. With a >90% colonic carcinoma induction rate in rodent models and a >50× cost advantage over azoxymethane, it enables high-throughput chemoprevention and longitudinal studies while minimizing animal numbers. Its pronounced microflora dependence makes it a sensitive probe for dietary and antibiotic intervention research.

Molecular Formula C2H9ClN2
Molecular Weight 96.56 g/mol
CAS No. 56400-60-3
Cat. No. B1619215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylhydrazine hydrochloride
CAS56400-60-3
Molecular FormulaC2H9ClN2
Molecular Weight96.56 g/mol
Structural Identifiers
SMILESCNNC.Cl
InChIInChI=1S/C2H8N2.ClH/c1-3-4-2;/h3-4H,1-2H3;1H
InChIKeyRYFKTZXULZNOCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethylhydrazine Hydrochloride (CAS 56400-60-3): Chemical Identity and Core Application Profile


1,2-Dimethylhydrazine hydrochloride (CAS 56400-60-3) is an organic hydrazine derivative with the molecular formula C₂H₉ClN₂ and a molecular weight of 96.56 g/mol . The compound exists as the monohydrochloride salt of symmetrical 1,2-dimethylhydrazine, distinguishing it from the more commonly encountered dihydrochloride form (C₂H₁₀Cl₂N₂, MW 133.02) that results from reaction with two molar equivalents of HCl [1]. 1,2-Dimethylhydrazine hydrochloride is primarily employed as a potent DNA-alkylating carcinogen in experimental oncology research, specifically for the reproducible induction of colorectal adenocarcinomas in rodent models [2].

Why 1,2-Dimethylhydrazine Hydrochloride Cannot Be Interchanged with Other Experimental Colon Carcinogens


Substituting 1,2-dimethylhydrazine hydrochloride with its closest experimental analogs—such as azoxymethane (AOM), 1,2-dimethylhydrazine dihydrochloride, or the isomeric 1,1-dimethylhydrazine—introduces substantial variability in tumor induction efficiency, organ specificity, and experimental reproducibility [1]. Differences in metabolic activation pathways, salt-form molar equivalency, and intestinal microflora dependence mean that carcinogenic potency and target-tissue tropism differ markedly across these structurally related agents [2]. The quantitative evidence below demonstrates that 1,2-dimethylhydrazine hydrochloride provides a distinct and well-characterized carcinogenic profile that is not interchangeable without compromising model validity and cross-study comparability.

Quantitative Evidence Differentiating 1,2-Dimethylhydrazine Hydrochloride from Alternatives in Carcinogenesis Research


Superior Tumor Induction Efficiency of 1,2-Dimethylhydrazine vs Azoxymethane in Direct Head-to-Head Comparison

In a direct comparative study of colorectal carcinogenesis in rats, 1,2-dimethylhydrazine (DMH) demonstrated statistically superior efficiency in colorectal cancer induction compared to azoxymethane (AOM) . Both compounds were administered under standardized conditions, and DMH produced a higher incidence of neoplasia and dysplasia. Notably, DMH was also more than 50 times less expensive than AOM on a per-study procurement basis, representing a substantial operational cost advantage without compromising experimental endpoints .

Colorectal Carcinogenesis Tumor Induction Efficiency Animal Model Validation

High-Efficiency Colonic Adenocarcinoma Induction (≥90%) with 1,2-Dimethylhydrazine Hydrochloride Monotherapy

Weekly subcutaneous administration of 1,2-dimethylhydrazine hydrochloride at 20 mg/kg to CF1 mice induced colonic carcinomas in more than 90% of treated animals after 186 days [1]. This high single-agent induction rate establishes a benchmark performance metric that enables robust statistical power in chemoprevention and therapeutic intervention studies without requiring combination treatments or genetic susceptibility backgrounds. Comparable induction rates with alternative agents often require higher cumulative doses, longer latency periods, or adjunctive inflammatory stimuli.

Colon Adenocarcinoma Rodent Carcinogenesis High-Incidence Tumor Model

Dose-Dependent Tumor Incidence Enables Titratable Experimental Design

Administration of increasing total doses of 1,2-dimethylhydrazine dihydrochloride to mice resulted in colon tumor development in 26%, 76%, and 87% of animals at cumulative doses of 34, 68, and 136 mg/kg, respectively [1]. This well-characterized dose-response gradient—with a near threefold difference in incidence between low and high cumulative exposures—enables researchers to titrate tumor burden precisely according to specific experimental requirements, whether for early-stage biomarker studies (low-dose) or therapeutic efficacy testing (high-dose). The monohydrochloride form (CAS 56400-60-3) delivers equivalent DMH free-base molar activity with reduced chloride counterion content, offering formulation flexibility.

Dose-Response Relationship Colon Tumor Induction Experimental Flexibility

Molecular Specificity: DMH-Induced DNA Alkylation Patterns Differ from Isomeric 1,1-Dimethylhydrazine

1,2-Dimethylhydrazine undergoes metabolic activation via azoxymethane to methylazoxymethanol, ultimately yielding a methyldiazonium ion that alkylates DNA at the O⁶ position of guanine, generating O⁶-methylguanine adducts that are strongly correlated with G→A transition mutations and colon-specific carcinogenesis [1]. In contrast, the isomeric 1,1-dimethylhydrazine (unsymmetrical dimethylhydrazine, UDMH) undergoes a distinct metabolic pathway and exhibits substantially different organotropism, with predominant toxicity to the central nervous system and liver rather than colon-specific carcinogenicity [2]. This mechanistic divergence means the two isomers are not functionally interchangeable for colon cancer modeling.

DNA Alkylation O⁶-Methylguanine Mutagenic Specificity

Salt-Form Distinction: Monohydrochloride vs Dihydrochloride Molar Equivalency Considerations

1,2-Dimethylhydrazine hydrochloride (CAS 56400-60-3, MW 96.56) contains one molar equivalent of HCl per mole of 1,2-dimethylhydrazine free base, whereas 1,2-dimethylhydrazine dihydrochloride (CAS 306-37-6, MW 133.02) contains two molar equivalents [1]. For dosing calculations based on free-base equivalency, the monohydrochloride form delivers approximately 1.38× more active DMH moiety per unit mass than the dihydrochloride salt (60.1 mg DMH/g vs 43.5 mg DMH/g). Researchers procuring the monohydrochloride must adjust dosing calculations accordingly to maintain consistency with the extensive historical literature that predominantly references the dihydrochloride salt.

Salt-Form Selection Molar Dosing Accuracy Formulation Precision

Intestinal Microflora Dependence: 1,2-Dimethylhydrazine Requires Bacterial Activation for Colon Carcinogenesis

Studies in germ-free rats reveal that 1,2-dimethylhydrazine-induced colonic tumorigenesis is highly dependent on the presence of intestinal microflora. In germ-free rats, only 20% developed DMH-induced colonic tumors, compared to 93% of conventional rats developing multiple colonic tumors under identical DMH treatment conditions [1]. This pronounced microflora dependence—a 4.65-fold difference in tumor incidence—contrasts with azoxymethane, which demonstrates more consistent carcinogenicity across germ-free and conventional conditions [2]. This characteristic makes DMH particularly valuable for studies investigating the role of the gut microbiome in colorectal carcinogenesis and for evaluating microbiome-modulating interventions.

Metabolic Activation Intestinal Microflora Germ-Free Models

Optimal Research Applications for 1,2-Dimethylhydrazine Hydrochloride Based on Quantitative Evidence


High-Throughput Colorectal Cancer Chemoprevention Screening

Based on the >90% colonic carcinoma induction rate with 20 mg/kg weekly s.c. administration of 1,2-dimethylhydrazine hydrochloride [1], this compound is optimally suited for medium-to-high-throughput chemoprevention studies in mice and rats. The high, reproducible tumor incidence ensures adequate statistical power to detect moderate effect sizes in intervention arms while minimizing animal numbers. The >50× cost advantage over azoxymethane enables larger screening panels or longitudinal studies that would be cost-prohibitive with alternative carcinogens.

Gut Microbiome-Carcinogenesis Interaction Studies

The 4.65-fold differential in tumor incidence between conventional (93%) and germ-free (20%) rats treated with 1,2-dimethylhydrazine [1] establishes this compound as the preferred tool for investigating microbiome-carcinogenesis interactions. This pronounced microflora dependence—substantially greater than that observed with azoxymethane—allows researchers to use DMH as a sensitive probe for evaluating how specific bacterial populations, dietary interventions, or antibiotic regimens modulate colon cancer risk.

Titratable Tumor Burden Models for Therapeutic Efficacy Testing

The well-characterized dose-response relationship—yielding 26%, 76%, and 87% colon tumor incidence at cumulative doses of 34, 68, and 136 mg/kg, respectively [1]—makes 1,2-dimethylhydrazine hydrochloride ideal for studies requiring adjustable tumor burden. Low cumulative doses (≤34 mg/kg) provide models for early-stage biomarker discovery and prevention studies, while higher cumulative doses (≥68 mg/kg) generate robust tumor burdens suitable for testing therapeutic agents, including chemotherapy and immunotherapy candidates.

Mechanistic Studies of O⁶-Methylguanine DNA Adduct-Mediated Carcinogenesis

1,2-Dimethylhydrazine hydrochloride, through its metabolic conversion to a methyldiazonium ion, generates O⁶-methylguanine DNA adducts that are directly implicated in G→A transition mutations driving colorectal carcinogenesis [1]. Unlike the isomeric 1,1-dimethylhydrazine which exhibits distinct organotropism and adduct profiles , 1,2-DMH provides a clean, colon-specific model for studying DNA repair mechanisms (particularly MGMT-mediated repair), mutagenesis patterns, and the molecular chronology of carcinogen-induced transformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dimethylhydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.